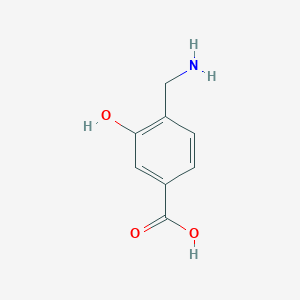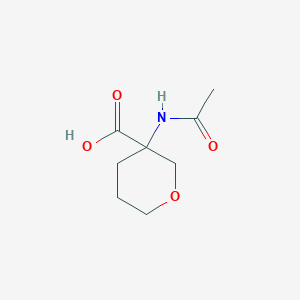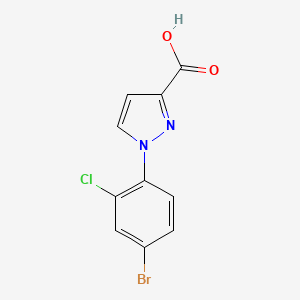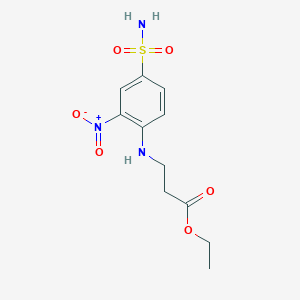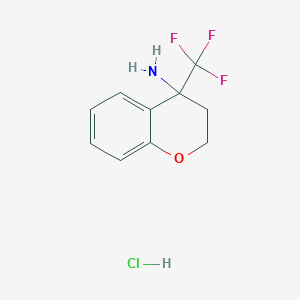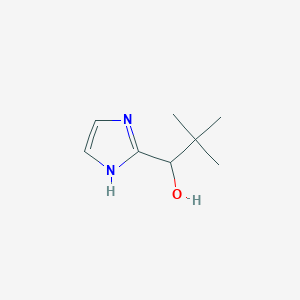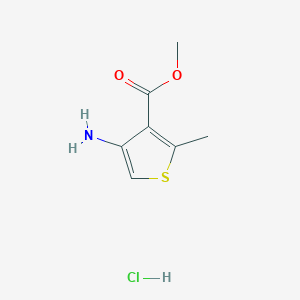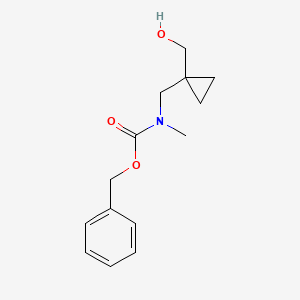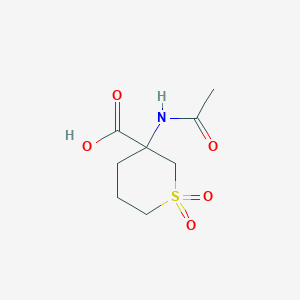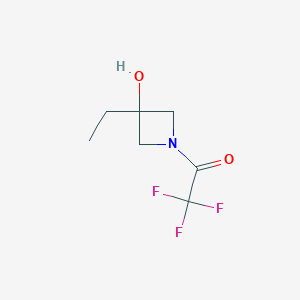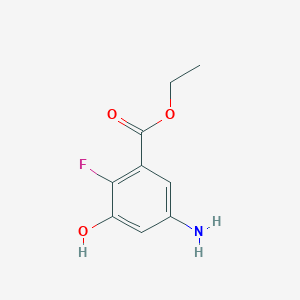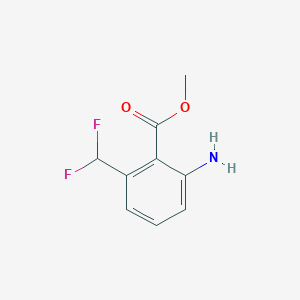![molecular formula C13H16ClN B13502517 Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13502517.png)
Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride: is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.70 g/mol . This compound is known for its applications in various scientific fields, including chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride typically involves the reaction of 4-methylnaphthalene with methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity . The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various naphthalene derivatives and amine compounds .
Aplicaciones Científicas De Investigación
Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to cell signaling and metabolic processes.
Comparación Con Compuestos Similares
4-Methylterbinafine hydrochloride: This compound shares structural similarities and is used in the synthesis of antifungal agents.
N-Methyl-1-naphthalenemethylamine hydrochloride: Another similar compound with applications in organic synthesis and pharmaceuticals.
Uniqueness: Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H16ClN |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
N-methyl-1-(4-methylnaphthalen-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-10-7-8-11(9-14-2)13-6-4-3-5-12(10)13;/h3-8,14H,9H2,1-2H3;1H |
Clave InChI |
JIMBJBZONKTCLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


